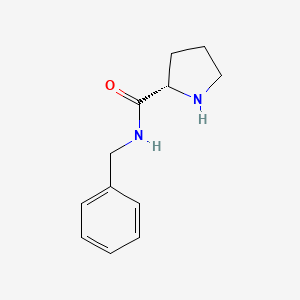

(2S)-N-benzylpyrrolidine-2-carboxamide

Description

Significance of Chiral Amides in Organic Synthesis and Medicinal Chemistry

Chiral amides are a critical class of organic compounds, distinguished by the presence of a stereocenter within the amide structure. This chirality profoundly influences their chemical and biological properties, making them indispensable in both organic synthesis and medicinal chemistry.

In organic synthesis, chiral amides are frequently employed as chiral auxiliaries. numberanalytics.com A chiral auxiliary is a molecular fragment that is temporarily attached to a substrate to guide a chemical reaction towards the formation of a specific stereoisomer. wikipedia.org This strategy is a powerful method for controlling stereochemistry, enabling the synthesis of enantiomerically pure compounds that are crucial for the pharmaceutical industry. numberanalytics.comnih.gov The amide functional group's ability to form hydrogen bonds and its conformational rigidity are key to its effectiveness in inducing stereoselectivity. numberanalytics.com

In medicinal chemistry, the amide bond is a ubiquitous feature in a vast array of pharmaceuticals and biologically active molecules. researchgate.netpulsus.com Its stability, coupled with its capacity to engage in specific hydrogen bonding interactions with biological targets like proteins and enzymes, makes it a favored functional group in drug design. numberanalytics.compulsus.com The incorporation of chirality into amide-containing drug candidates can lead to significant differences in pharmacological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be less active or even detrimental. nih.govresearchgate.net

Overview of Pyrrolidine (B122466) as a Privileged Scaffold in Bioactive Molecules

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is recognized as a "privileged scaffold" in medicinal chemistry. researchgate.netfrontiersin.org This designation stems from its frequent appearance in a multitude of FDA-approved drugs and biologically active natural products. nih.gov The value of the pyrrolidine scaffold can be attributed to several key characteristics:

Three-Dimensional Structure : Unlike flat aromatic rings, the non-planar, puckered nature of the pyrrolidine ring provides a three-dimensional (3D) architecture. nih.govnih.govdntb.gov.ua This allows for a more effective exploration of the 3D space of a biological target's binding pocket, potentially leading to higher affinity and selectivity. researchgate.net

Stereochemical Complexity : The pyrrolidine ring can possess multiple stereogenic centers, leading to a rich diversity of stereoisomers. nih.gov This stereochemical diversity is crucial, as different stereoisomers can exhibit distinct biological profiles due to differential interactions with enantioselective protein targets. nih.govdntb.gov.ua

Synthetic Versatility : The natural amino acid L-proline is a readily available and inexpensive chiral starting material for the synthesis of a wide range of substituted pyrrolidines. nih.gov The pyrrolidine nitrogen is also a key site for synthetic modification, with a high percentage of approved drugs featuring substitution at this position. nih.gov

The combination of these features makes the pyrrolidine scaffold a highly attractive building block for the design of novel therapeutic agents across various disease areas. frontiersin.org

Specific Academic Context of (2S)-N-benzylpyrrolidine-2-carboxamide

This compound is a specific derivative of L-proline, combining the chiral pyrrolidine core with an N-benzyl carboxamide group. This compound and its analogues are situated at the intersection of asymmetric synthesis and medicinal chemistry.

In the realm of synthesis, it serves as a chiral ligand and building block. The defined (2S) stereochemistry, derived from natural L-proline, makes it a valuable precursor for creating more complex chiral molecules. Research has shown that related N-acylproline derivatives can be used in asymmetric catalysis and as auxiliaries to control the stereochemical outcome of reactions. wikipedia.orgorganic-chemistry.org For instance, nickel(II) complexes of the closely related compound (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide are used as chiral synthons in the asymmetric synthesis of non-proteinogenic α-amino acids. researchgate.net This highlights the role of the this compound framework in facilitating stereoselective transformations.

From a medicinal chemistry perspective, the pyrrolidine carboxamide structure is a known pharmacophore. High-throughput screening has identified pyrrolidine carboxamides as inhibitors of enzymes such as InhA from Mycobacterium tuberculosis, a key target for anti-tuberculosis drug discovery. nih.gov While specific biological activity for this compound itself is not extensively detailed in readily available literature, its structural motifs are present in molecules investigated for therapeutic potential, such as analgesics. smolecule.comchemimpex.comchemimpex.com Therefore, it is often utilized in the construction of compound libraries for drug discovery programs. acs.org

Table 1: Physicochemical Properties of this compound Hydrochloride Data sourced from publicly available chemical supplier information.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 140670-72-0 | sigmaaldrich.com |

| Molecular Weight | 240.73 g/mol | sigmaaldrich.com |

| IUPAC Name | (2S)-N-benzyl-2-pyrrolidinecarboxamide hydrochloride | sigmaaldrich.com |

| InChI Key | SZNKRADUZXAHCO-MERQFXBCSA-N | sigmaaldrich.com |

Historical Trajectory of Research on Proline-Derived Chiral Auxiliaries and Ligands

The use of proline and its derivatives as chiral controllers in organic synthesis has a rich history. The field of organocatalysis, which uses small organic molecules to catalyze chemical reactions, received a major impetus from the discovery of proline-catalyzed reactions. wikipedia.orglibretexts.org

A seminal moment in this field was the Hajos–Parrish–Eder–Sauer–Wiechert reaction, first reported in the early 1970s. wikipedia.org This intramolecular aldol (B89426) reaction, catalyzed by L-proline, demonstrated the remarkable ability of a simple amino acid to induce high levels of enantioselectivity. libretexts.org This discovery laid the groundwork for the development of proline as a "simplest enzyme," capable of facilitating a wide range of asymmetric transformations, including aldol reactions, Mannich reactions, and Michael additions. wikipedia.orglibretexts.org

The mechanism often proceeds through the formation of a chiral enamine or iminium ion intermediate, where the rigid pyrrolidine ring of proline effectively shields one face of the reactive intermediate, directing the approach of the other reactant and thus controlling the stereochemistry of the product. wikipedia.org

Following these initial discoveries, research efforts expanded significantly to modify the basic proline scaffold to fine-tune its catalytic activity and selectivity. organic-chemistry.org This has led to the development of a vast library of proline-derived auxiliaries, organocatalysts, and ligands for transition metal catalysis. organic-chemistry.orgcore.ac.uk These second-generation catalysts often incorporate additional structural features to enhance their efficacy and broaden their substrate scope, solidifying the legacy of proline as a foundational tool in asymmetric synthesis. wikipedia.orgorganic-chemistry.org

Table 2: Key Milestones in Proline-Derived Chiral Controllers

| Milestone | Description | Approximate Era | Key References |

|---|---|---|---|

| Hajos–Parrish–Eder–Sauer–Wiechert Reaction | The first reported L-proline-catalyzed intramolecular aldol reaction, a landmark in organocatalysis. | Early 1970s | wikipedia.org |

| Development of Proline Organocatalysis | Expansion of proline's use to a broad range of asymmetric reactions like Mannich and Michael additions. | 1970s - Present | wikipedia.orglibretexts.org |

| Proline-Derived Auxiliaries | Introduction of proline-based chiral auxiliaries for stoichiometric stereocontrol in synthesis. | 1980s - Present | wikipedia.org |

| Modified Proline Catalysts | Synthesis of proline derivatives (e.g., with altered ring structures or substituents) to improve catalytic efficiency and selectivity. | 2000s - Present | organic-chemistry.org |

| Proline-Derived Ligands | Application of chiral proline-based ligands in transition metal-catalyzed asymmetric reactions, such as hydrogenation. | 2000s - Present | core.ac.uk |

Structure

3D Structure

Properties

IUPAC Name |

(2S)-N-benzylpyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c15-12(11-7-4-8-13-11)14-9-10-5-2-1-3-6-10/h1-3,5-6,11,13H,4,7-9H2,(H,14,15)/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOXWRWOEURENTO-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2s N Benzylpyrrolidine 2 Carboxamide and Its Analogues

Stereoselective Synthetic Pathways to (2S)-N-benzylpyrrolidine-2-carboxamide

Stereoselective synthesis is crucial for producing this compound in high enantiomeric purity. This is typically achieved by starting with a chiral precursor or by employing stereoselective reactions.

Amide Bond Formation Strategies: Coupling Reagents and Conditions

The final step in the synthesis of this compound is the formation of an amide bond between the carboxylic acid of a protected proline derivative and an amine. This reaction is fundamental in organic synthesis and is typically facilitated by coupling reagents that activate the carboxylic acid. luxembourg-bio.com The activation process involves converting the hydroxyl group of the acid into a good leaving group, which is then displaced by the amine. luxembourg-bio.com

A wide variety of coupling reagents are available, each with specific applications and mechanisms. Common classes include carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts. luxembourg-bio.compeptide.com The choice of reagent, solvent, and additives is critical to ensure high yield, prevent side reactions, and, most importantly, avoid racemization of the chiral center adjacent to the carbonyl group. peptide.com

The fundamental process involves the reaction of an activated carboxylic acid with an amine to form the amide bond. researchgate.net Additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used with coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) to act as activated esters, which then react with amines with minimal racemization. luxembourg-bio.compeptide.com

| Coupling Reagent Class | Example(s) | Mechanism of Action & Conditions |

| Carbodiimides | Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Reacts with the carboxylic acid to form a reactive O-acylisourea intermediate. luxembourg-bio.com The byproduct from DCC (dicyclohexylurea) is insoluble in most organic solvents, facilitating purification by filtration. peptide.com DIC is preferred for solid-phase synthesis as its urea (B33335) byproduct is more soluble. peptide.com |

| Uronium/Aminium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate), TBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate) | These reagents, now understood to have an aminium structure, are highly efficient and lead to rapid coupling with low levels of racemization, especially when HOBt is added. peptide.com |

| Phosphonium Salts | PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) | React with carboxylic acids to form active esters that readily couple with amines. peptide.com PyAOP is particularly effective for coupling sterically hindered amino acids. peptide.com |

| Imidazolium-based | Carbonyldiimidazole (CDI) | Activates the carboxylic acid by forming a reactive acylimidazole intermediate. It is useful for forming amides, esters, and thioesters. peptide.com |

Approaches Utilizing L-Proline as a Chiral Precursor

L-proline is an inexpensive and readily available chiral starting material for synthesizing this compound and its derivatives. researchgate.net Its inherent (S)-stereochemistry at the C2 position provides a straightforward route to the desired enantiomer. The synthesis typically involves two main steps: N-alkylation of the L-proline secondary amine, followed by amide bond formation at the carboxylic acid group.

A common method for the first step is the N-benzylation of L-proline. This can be achieved by reacting L-proline with benzyl (B1604629) chloride in the presence of a base. For instance, L-proline can be dissolved in isopropanol (B130326) with potassium hydroxide (B78521), and upon heating, benzyl chloride is added to yield (S)-1-benzylpyrrolidine-2-carboxylic acid (N-benzyl-L-proline). chemicalbook.com This N-benzylated intermediate is then coupled with the desired amine using the strategies outlined in the previous section to form the final carboxamide product.

| Step | Reactants | Reagents/Conditions | Product |

| 1. N-Benzylation | L-proline, Benzyl chloride | Potassium hydroxide (KOH), Isopropanol, 40°C. chemicalbook.com | (S)-1-benzylpyrrolidine-2-carboxylic acid (N-benzyl-L-proline). chemicalbook.comnih.gov |

| 2. Amide Coupling | N-benzyl-L-proline, Amine (e.g., benzylamine) | Coupling reagent (e.g., HBTU, DCC/HOBt), Organic solvent (e.g., DCM, DMF). luxembourg-bio.compeptide.com | This compound. |

Asymmetric Synthesis through Chiral Auxiliary-Mediated Reactions

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. researchgate.netnih.gov After the desired transformation, the auxiliary is removed. researchgate.net This strategy is a cornerstone of asymmetric synthesis. nih.gov

In the context of synthesizing analogues of this compound, a notable approach involves the use of Ni(II) complexes of Schiff bases derived from (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide and various amino acids. ysu.amresearchgate.net These complexes function as chiral synthons for the asymmetric synthesis of non-proteinogenic α-amino acids. researchgate.net For example, a chiral auxiliary, (S)-N-(2-benzoylphenyl)-1-(4-benzyloxybenzyl)pyrrolidine-2-carboxamide, can be synthesized and then complexed with Ni(II) and an amino acid like glycine (B1666218) or alanine. ysu.am The resulting complex provides a rigid chiral environment that directs subsequent reactions with high diastereoselectivity. ysu.am

Catalytic Stereoselective Routes (e.g., Palladium-Catalyzed N-Arylation/Carboamination)

Modern catalytic methods offer powerful and efficient pathways to chiral pyrrolidines. Palladium-catalyzed cross-coupling reactions are particularly versatile. nih.gov A tandem N-arylation/carboamination of γ-amino alkenes with two different aryl bromides provides a rapid method for producing differentially arylated N-aryl-2-benzyl pyrrolidine (B122466) derivatives. nih.govnih.gov This one-pot process involves the formation of two C-N bonds, one C-C bond, and a new stereocenter. nih.gov The selectivity of the reaction can be controlled by modifying the palladium catalyst through the in-situ exchange of phosphine (B1218219) ligands between the N-arylation and carboamination steps. nih.govnih.gov

While this specific example yields an N-aryl-2-benzylpyrrolidine, the underlying principle of palladium-catalyzed intramolecular cyclization can be adapted for the synthesis of various substituted pyrrolidine scaffolds, which can then be converted to the target carboxamides. Another related method is the palladium-catalyzed asymmetric carbenylative amination of N-tosylhydrazones and vinyl iodides bearing an amine group, which provides access to a range of chiral pyrrolidines. rsc.org

Synthesis of Substituted N-benzylpyrrolidine-2-carboxamide Derivatives

The synthesis of derivatives, particularly those with substitutions on the pyrrolidine ring, is of great interest for developing new chemical entities with tailored properties.

Modifications on the Pyrrolidine Ring System

Introducing substituents onto the pyrrolidine ring can be achieved by starting with a substituted L-proline derivative or by modifying the ring system during the synthetic sequence. A variety of substituted prolines, such as 4-hydroxyproline, are commercially available and serve as excellent starting points.

Strategies for synthesizing more complex substituted pyrrolidines include:

C-H Activation: A palladium-catalyzed C(sp³)-H activation strategy has been used to synthesize (2S,3R)-3-(carboxyphenyl)pyrrolidine-2-carboxylic acid analogs. nih.gov This method allows for the direct functionalization of a C-H bond on the pyrrolidine ring, offering an efficient route to novel derivatives. nih.gov

Michael Addition: The Michael addition of nucleophiles to an appropriate acceptor can be used to construct the pyrrolidine ring with desired substitutions. For example, the synthesis of 2,2-disubstituted pyrrolidine-3-carboxylic acids has been achieved through a sequence involving the Michael addition of 2-nitropropane (B154153) to dimethyl fumarate, followed by cyclization. temple.edu

Cycloaddition Reactions: Stereoselective cycloaddition reactions can be employed to build the substituted pyrrolidine core.

Functionalization of Precursors: Starting with a functionalized precursor like Boc-protected trans-4-hydroxy-L-proline, oxidation can yield a ketoproline, which can be further elaborated to introduce substituents at the C4 position. mdpi.com

These substituted pyrrolidine carboxylic acids can then undergo N-benzylation and subsequent amide coupling to yield the desired N-benzylpyrrolidine-2-carboxamide derivatives.

Substituent Effects on the N-Benzyl Moiety

The N-benzyl group is a common feature in many biologically active pyrrolidine-2-carboxamide (B126068) derivatives. Altering the substituents on the phenyl ring of this moiety can significantly influence the compound's electronic and steric properties, thereby affecting its biological activity.

While direct and extensive studies on the substituent effects on the N-benzyl moiety of this compound itself are not widely published, valuable insights can be drawn from analogous structures. For instance, a study on a series of (S)-N-benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives explored the impact of various substituents on the N-benzyl ring for potential antidepressant activity mdpi.com. This research demonstrated that the nature and position of the substituent are critical for biological efficacy mdpi.com.

Derivatization for Structure-Activity Relationship (SAR) Studies

The systematic derivatization of this compound and its analogs is a cornerstone of structure-activity relationship (SAR) studies, aiming to optimize their biological profiles.

A notable example is the development of pyrrolidine carboxamides as inhibitors of the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis. In this work, a focused library of compounds was generated by making substitutions on a phenyl ring to probe the SAR and improve potency nih.gov. This highlights how systematic structural modifications can lead to more effective therapeutic agents.

Another pertinent example is the design and synthesis of 3-arylpyrrolidine-2-carboxamide derivatives as ligands for the melanocortin-4 receptor. This study involved cyclization strategies and the exploration of stereoisomers to determine the optimal conformation for receptor binding nih.gov.

Furthermore, the synthesis of N-(2'-nitrophenyl)pyrrolidine-2-carboxamides as potential antimicrobial peptide mimics demonstrates a clear SAR-driven design nih.govresearchgate.net. By creating a series of analogs with different amines, researchers were able to identify compounds with promising antibacterial and antioxidant properties nih.govresearchgate.net. These examples underscore the power of derivatization in medicinal chemistry to fine-tune the biological activity of a lead compound.

Novel Synthetic Strategies and Methodological Innovations

Recent advances in synthetic organic chemistry have led to the development of more efficient and innovative methods for the preparation of this compound and its analogs. These strategies often focus on improving reaction efficiency, reducing the number of synthetic steps, and employing novel activation methods.

One-Pot Reaction Sequences

One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, offer significant advantages in terms of time, resources, and environmental impact. A relevant example is the two-step, one-pot amidation of proline derivatives to synthesize N-(2'-nitrophenyl)pyrrolidine-2-carboxamides nih.govresearchgate.net. This method utilizes thionyl chloride to activate the carboxylic acid, followed by the addition of an amine to form the desired amide in a single continuous process nih.govresearchgate.net. Another innovative one-pot approach involves a Ugi reaction of allenic acids, primary amines, isocyanides, and aldehydes, followed by a regioselective cyclization to produce pyrrolidin-5-one-2-carboxamides fao.org. While the final product is a pyrrolidinone, this strategy showcases the potential of multicomponent reactions for the rapid assembly of complex pyrrolidine-based scaffolds.

Electrochemical Synthesis Approaches

Electrochemical synthesis is emerging as a powerful and green tool in organic chemistry, offering an alternative to traditional chemical reagents for oxidation and reduction reactions. While the direct electrochemical synthesis of this compound is not yet widely reported, the principles can be extrapolated from the synthesis of analogous compounds. For example, an electrochemical method for the synthesis of pyridine (B92270) carboxamides from pyridine carbohydrazides and amines has been developed rsc.org. This process uses an iodide mediator in an aqueous medium to generate acyl radicals that react with amines to form the amide bond rsc.org. Such an approach avoids the use of external chemical oxidants and operates under mild conditions, highlighting the potential for developing cleaner, more sustainable electrochemical routes for the synthesis of pyrrolidine carboxamides in the future.

Chemical Transformations and Reactivity Profiling of 2s N Benzylpyrrolidine 2 Carboxamide Derivatives

Functional Group Interconversions on the Carboxamide Moiety

The carboxamide group in (2S)-N-benzylpyrrolidine-2-carboxamide derivatives is a versatile functional handle that can undergo a variety of interconversions. These transformations are crucial for modifying the electronic and steric properties of the molecule, which can in turn influence its reactivity and biological activity.

One common transformation is the hydrolysis of the carboxamide to the corresponding carboxylic acid. This reaction is typically carried out under acidic or basic conditions and is a key step in the synthesis of various proline-based compounds. The resulting carboxylic acid can then be further functionalized, for example, through esterification or conversion to an acid chloride.

Another important reaction is the reduction of the carboxamide to an amine. This can be achieved using strong reducing agents such as lithium aluminum hydride. This transformation is useful for accessing N-substituted pyrrolidine (B122466) derivatives with a primary amine functionality, which can serve as building blocks for more complex molecules.

The carboxamide nitrogen can also participate in N-arylation reactions. researchgate.net For instance, copper-catalyzed cross-coupling reactions with aryl halides provide a direct route to N-aryl- this compound derivatives. nih.govresearchgate.net These reactions often employ ligands such as L-proline to promote the coupling process. nih.govresearchgate.net Visible-light-mediated, transition-metal-free N-arylation reactions have also been developed, offering a milder alternative for the synthesis of these compounds. acs.org

| Reaction | Reagents and Conditions | Product Type |

| Hydrolysis | H3O+ or OH- | (2S)-1-benzylpyrrolidine-2-carboxylic acid |

| Reduction | LiAlH4 | (S)-(1-benzylpyrrolidin-2-yl)methanamine |

| N-Arylation | Aryl halide, CuI, L-proline, base | N-Aryl-(2S)-N-benzylpyrrolidine-2-carboxamide |

Cycloaddition and Ring Expansion/Contraction Reactions

The pyrrolidine ring of this compound derivatives can participate in cycloaddition reactions, providing access to novel polycyclic structures. For example, [2+2] cycloadditions, including photochemical and ketene-based methods, can be used to construct four-membered rings. libretexts.org Dipolar cycloaddition reactions are another powerful tool for building five-membered heterocyclic rings. libretexts.org Furthermore, cobalt-mediated [2+2+2] cycloaddition reactions have been utilized to create complex polycyclic systems from unsaturated precursors. uwindsor.ca

Ring expansion and contraction reactions offer a means to modify the size of the pyrrolidine ring. wikipedia.org For instance, regioisomeric ring expansion can lead to the formation of piperidine (B6355638) derivatives. organic-chemistry.org Conversely, ring contraction can yield azetidine-2-carboxylic acid analogs, which are known to have reduced conformational flexibility. nih.gov These transformations can significantly impact the conformational preferences and biological activity of the resulting molecules. sigmaaldrich.com

| Reaction Type | Description | Resulting Structure |

| [2+2] Cycloaddition | Reaction with alkenes or ketenes | Fused cyclobutane (B1203170) ring |

| Dipolar Cycloaddition | Reaction with 1,3-dipoles | Fused five-membered heterocyclic ring |

| [2+2+2] Cycloaddition | Cobalt-catalyzed reaction of alkynes and alkenes | Fused six-membered ring systems |

| Ring Expansion | e.g., Tiffeneau-Demjanov rearrangement | Piperidine derivatives |

| Ring Contraction | e.g., Demyanov rearrangement | Azetidine derivatives |

Nucleophilic and Electrophilic Substitution Reactions

Nucleophilic substitution reactions can occur at various positions. For example, the carbon alpha to the carboxamide can be alkylated after deprotonation to form an enolate equivalent. nih.gov The stereoselectivity of these alkylations can often be controlled by the choice of reagents and reaction conditions. nih.gov Additionally, vicarious nucleophilic substitution has been employed for the C-H alkylation of related nitroaromatic systems. nih.gov

Electrophilic substitution reactions typically target the aromatic rings of the N-benzyl or other aryl substituents. pharmdguru.com Standard electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation can be used to introduce a variety of substituents onto the aromatic ring. pharmdguru.com The directing effects of the existing substituents play a crucial role in determining the regioselectivity of these reactions.

| Reaction Type | Position of Attack | Example Reagents |

| Nucleophilic Alkylation | α-carbon to carboxamide | Alkyl halide, strong base |

| Electrophilic Nitration | Aromatic ring | HNO3, H2SO4 |

| Electrophilic Halogenation | Aromatic ring | Br2, FeBr3 |

| Friedel-Crafts Acylation | Aromatic ring | Acyl chloride, AlCl3 |

Transition Metal-Mediated Transformations

Transition metal catalysis has emerged as a powerful tool for the functionalization of this compound derivatives, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Palladium-catalyzed C(sp³)–H arylation has been successfully applied to proline derivatives, allowing for the direct introduction of aryl groups at the C-3 position of the pyrrolidine ring. acs.org These reactions often utilize a directing group to achieve high regioselectivity. Similarly, copper-catalyzed N-arylation of the carboxamide nitrogen provides a route to N-aryl derivatives, as mentioned previously. nih.govresearchgate.net These methods have been instrumental in the synthesis of various biologically active molecules.

The functionalization of positions proximal to the carboxamide group is of great interest for fine-tuning the properties of these molecules. The development of methods for the selective functionalization of the C-4 and C-5 positions of the proline ring has been a focus of research. For example, stereoselective alkylations of proline esters substituted at the C-4 position have been reported. nih.gov Furthermore, nickel(II) complexes of Schiff bases derived from (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide have been used as chiral synthons for the asymmetric synthesis of non-proteinogenic α-amino acids, demonstrating functionalization at the α-position to the carboxamide. researchgate.net

| Transformation | Metal Catalyst | Position Functionalized | Reaction Type |

| C-H Arylation | Palladium | C-3 of pyrrolidine | Cross-coupling |

| N-Arylation | Copper | Carboxamide Nitrogen | Cross-coupling |

| Asymmetric Synthesis | Nickel(II) | α-position to carboxamide | Alkylation |

Applications As a Chiral Auxiliary and Ligand in Asymmetric Catalysis

Design Principles for (2S)-N-benzylpyrrolidine-2-carboxamide-Derived Ligands

The versatility of the this compound structure allows for its incorporation into diverse ligand architectures, ranging from tridentate systems to sophisticated planar chiral frameworks. nih.govnih.gov The design of these ligands is often guided by principles of C2-symmetry or, increasingly, the use of nonsymmetrical structures that can outperform their symmetrical counterparts. nih.govnih.gov The modular nature of these ligands permits fine-tuning of steric and electronic properties to optimize reactivity and enantioselectivity for specific catalytic applications. nih.gov

A prominent class of ligands derived from the core structure are chiral tridentate ligands, which have proven to be highly effective in asymmetric synthesis. nih.govnih.gov A key example is the family of (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide and its analogues. nih.gov These ligands are designed to form stable complexes with metal ions, such as Nickel(II), creating a rigid, square-planar geometry that effectively shields one face of a coordinated substrate. nih.govresearchgate.net The ligand coordinates to the metal center through three points: the nitrogen of the pyrrolidine (B122466) ring, the deprotonated amide nitrogen, and an oxygen atom from the benzophenone (B1666685) moiety. This tridentate coordination is crucial for establishing the high degree of stereocontrol observed in reactions catalyzed by their metal complexes. nih.govresearchgate.net The development of these ligands has been a significant achievement for the asymmetric synthesis of non-canonical amino acids. researchgate.net

To achieve even higher levels of enantioselectivity, the central chirality of the pyrrolidine ring has been combined with other elements of chirality, such as planar chirality found in ferrocene-based ligands. rsc.org This design principle leads to the creation of powerful ligands like phosphinoferrocene (B6310582) carboxamides. In these architectures, a ferrocene (B1249389) unit provides a rigid, planar chiral backbone, while the this compound fragment introduces a second, central chiral element. The synergy between these two chiral sources creates a highly effective and specific chiral pocket around the metal catalyst. rsc.org This dual approach to chirality has been successfully applied in developing catalysts for reactions like palladium-catalyzed enantioselective allylic alkylation, where excellent yields and high enantioselectivities have been achieved. rsc.org The synthesis of these complex ligands often involves a multi-step process to diastereoselectively introduce the phosphine (B1218219) group onto the chiral ferrocenyl framework. rsc.org

The amide group within the this compound structure plays a pivotal role in its coordination chemistry. The amide nitrogen, upon deprotonation, becomes a potent donor atom for coordination to a metal center. capes.gov.br In the context of the widely used Ni(II) complexes for amino acid synthesis, the central nickel atom is typically coordinated by three nitrogen atoms and one oxygen atom in a pseudo-square-planar geometry. researchgate.net One of these coordination sites is occupied by the deprotonated amide nitrogen of the ligand. researchgate.net This N-coordination is critical for forming the rigid N,N,N,O-tetradentate chelate structure that envelops the metal and the amino acid substrate, thereby dictating the stereochemical outcome of subsequent reactions. researchgate.net In contrast, neutral amide groups typically coordinate through the amide oxygen. capes.gov.br The ability of the amide nitrogen to act as a coordinating atom after deprotonation is a key feature in the design of these and other pincer-type ligands. capes.gov.brresearchgate.net

Chiral Induction in Metal-Catalyzed Asymmetric Reactions

Ligands derived from this compound have found significant application in stereoselective metal-catalyzed reactions, most notably with palladium and nickel. The well-defined chiral environment provided by these ligands allows for excellent transfer of stereochemical information to the products.

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for forming stereogenic centers. nih.govnih.gov Chiral ligands derived from the this compound scaffold, particularly those incorporating phosphinoferrocene units, have been employed in this reaction. rsc.org The combination of central chirality from the pyrrolidine and planar chirality from the ferrocene creates a highly effective catalyst system when complexed with palladium. rsc.org These catalysts have been shown to provide high enantioselectivity (up to 92% ee) and good yields (89%) in the allylic alkylation of specific substrates. rsc.org The success of these ligands underscores the importance of a rigid backbone and a well-defined chiral pocket in directing the approach of the nucleophile to the π-allyl palladium intermediate. nih.gov

Table 1: Representative Results in Palladium-Catalyzed Asymmetric Allylic Alkylation This table presents an example of the effectiveness of ligands incorporating combined planar and central chirality, a design principle relevant to derivatives of this compound.

| Ligand Type | Substrate | Nucleophile | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Planar/Central Chiral Ferrocenyl Phosphine | Allylic Acetate | Dimethyl Malonate | 89 | 92 | rsc.org |

One of the most well-developed applications of this compound derivatives is in the asymmetric synthesis of tailor-made amino acids. nih.govnih.govehu.es This methodology utilizes square-planar Nickel(II) complexes formed from a Schiff base of glycine (B1666218) (or other amino acids) and a chiral tridentate ligand, typically (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide. nih.govresearchgate.net The Ni(II) complex acts as a chiral glycine enolate equivalent, where the bulk of the chiral ligand effectively blocks one face of the enolate, allowing for highly diastereoselective reactions with electrophiles. nih.govresearchgate.net

This approach enables a variety of transformations, including alkylations, Michael additions, and Mannich reactions, to produce a wide range of non-proteinogenic α-amino acids with high stereocontrol. researchgate.netresearchgate.net For instance, in asymmetric Michael additions of the Ni(II) complex to β-trifluoromethylated-α,β-unsaturated ketones, excellent diastereoselectivity has been achieved by optimizing reaction conditions, such as using DBU as a base in CH2Cl2. nih.gov Following the diastereoselective functionalization, the newly synthesized amino acid can be liberated from the chiral auxiliary by decomposition of the complex, typically with acid. nih.gov

Table 2: Asymmetric Michael Addition for the Synthesis of Trifluoromethyl-Containing Amino Acids using a Ni(II) Complex This table showcases the diastereoselectivity achieved in the Michael addition of a Ni(II) complex derived from a this compound analogue.

| Electrophile | Base | Solvent | Temperature | Yield (%) | Diastereomeric Ratio (dr) | Reference |

| β-trifluoromethylated-α,β-unsaturated ketone | DBU | CH₂Cl₂ | Room Temp. | 78 | 15/85 | nih.gov |

Nickel(II)-Complexes in Asymmetric Amino Acid Functionalization

Selective Monoalkylation of Glycine Synthons

A significant application of this compound-based chiral auxiliaries is in the highly selective monoalkylation of glycine synthons. Chiral Ni(II) complexes derived from Schiff bases of glycine and a chiral ligand, such as (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide, serve as effective templates for this transformation. These complexes enhance the C-H acidity at the α-carbon of the glycine unit, facilitating its deprotonation to form a nucleophilic carbanion under mild conditions.

The subsequent alkylation of this glycine enolate equivalent proceeds with high stereoselectivity and, notably, a strong preference for monoalkylation over dialkylation. nih.gov This selectivity is crucial for the synthesis of a wide range of natural and unnatural α-amino acids from the simplest amino acid, glycine. Research indicates that the high selectivity for monomethylation, for instance, is not solely due to steric hindrance that would impede a second alkylation. nih.gov While steric repulsion does contribute by distorting a potential dimethylated carbanion, a key factor is the inherent bond strain within the initial, unsubstituted Ni(II) complex. nih.gov This strain is relieved upon the first alkylation, but a second alkylation would reintroduce significant destabilizing distortions.

The process typically involves phase-transfer conditions or homogeneous conditions using a base to effect the alkylation. nih.gov For example, the monoalkylation of a Ni(II)-complex of a glycine Schiff base using o-dibromoxylylene under phase-transfer conditions can proceed in excellent yield (97.2%). nih.gov Subsequent intramolecular cyclization under homogeneous conditions (DMF, NaO-t-Bu) can then form more complex amino acid structures. nih.gov

The general scheme for this process allows for the preparation of enantiomerically pure α-amino acids, including those with quaternary α-carbons, which are challenging to synthesize via other methods. nih.gov

Table 1: Alkylation of Chiral Glycine Equivalents

| Chiral Auxiliary System | Electrophile | Product Type | Key Feature | Reference |

| Ni(II) complex of (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide and glycine | Alkyl Halides | α-Monoalkylated Amino Acids | High selectivity for mono- vs. dialkylation | nih.gov |

| Ni(II) complex of glycine Schiff base with 2-[N-(alpha-picolyl)amino]benzophenone | o-dibromoxylylene | 2-aminoindane-2-carboxylic acid | Two-step alkylation-cyclization | nih.gov |

Functionalization of α-Amino Acid Side Chains

Beyond the alkylation of glycine, these chiral auxiliaries are instrumental in the stereoselective functionalization of the side chains of other α-amino acids. By forming Ni(II)-Schiff base complexes, the reactivity of the amino acid side chain can be precisely controlled. beilstein-journals.org This template approach allows for modifications under mild conditions while maintaining the stereochemical integrity of the α-carbon. researchgate.net

A notable development is the creation of oxidatively stable ligands, such as (S)-N-(2-benzoyl-5-tert-butylphenyl)-1-benzylpyrrolidine-2-carboxamide. beilstein-journals.org The introduction of a bulky tert-butyl group onto the benzophenone fragment of the ligand prevents unwanted oxidative dimerization of the complex. This enhanced stability makes the system suitable for electrochemically induced modifications of the amino acid side chain. beilstein-journals.org

This methodology has been applied to the functionalization of various amino acids:

Serine: Stereoselective hydroxyalkylation has been achieved using electrochemical approaches with the modified, oxidatively stable ligand system. beilstein-journals.org

Dehydroalanine (B155165): The stable Ni(II) complex of dehydroalanine can undergo reactions such as Michael additions. For instance, reaction with thiols can lead to the stereoselective synthesis of cysteine derivatives. beilstein-journals.org

Glycine: The enhanced C-H acidity within the complex allows for reactions with a range of electrophiles to introduce diverse side chains. beilstein-journals.org

The ability to recycle the chiral auxiliary makes this an efficient and cost-effective method for producing structurally diverse, enantiomerically enriched amino acids for applications in pharmaceuticals and material science. researchgate.net

Table 2: Side Chain Functionalization using a (S)-N-benzylproline-derived Auxiliary

| Starting Amino Acid | Reaction Type | Product Side Chain | Key Advantage of Auxiliary | Reference |

| Serine | Electrochemical Hydroxyalkylation | Modified Hydroxyl Group | Oxidative stability, stereocontrol | beilstein-journals.org |

| Dehydroalanine | Michael Addition (with thiols) | Cysteine Derivatives | Conformational rigidity, high stereoselectivity | beilstein-journals.org |

| Glycine | Electrophilic Addition | Various | Increased C-H acidity, recyclability | beilstein-journals.orgresearchgate.net |

Other Asymmetric Catalytic Applications

The utility of this compound derivatives extends to other areas of asymmetric catalysis. One key application is the deracemization of α-amino acids. Racemic α-amino acids can be converted into their enantiomerically pure (S)-forms by reacting them with (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide in the presence of nickel nitrate (B79036) and a base like sodium methoxide. tcichemicals.com This process proceeds through the formation of a nickel complex intermediate, which facilitates isomerization at the α-position, ultimately yielding the thermodynamically more stable diastereomer that, upon hydrolysis, gives the (S)-amino acid with high optical purity. tcichemicals.com

Furthermore, these compounds serve as versatile chiral auxiliaries and building blocks in asymmetric synthesis beyond amino acids. chemimpex.com Their rigid structure can be leveraged to control stereochemistry in various carbon-carbon bond-forming reactions. For instance, a related substituted pyrrolidine-2-carboxamide (B126068) has been employed in copper-catalyzed asymmetric [3+2] cycloaddition reactions. In this case, the chiral ligand directs the stereochemical outcome of the reaction between an imino ester and an acrylate (B77674) to produce highly functionalized, enantiomerically enriched pyrrolidine rings. google.com

Mechanistic Investigations of Chiral Induction and Selectivity in Catalysis

The remarkable efficiency and selectivity of this compound-based chiral auxiliaries in catalysis are rooted in their specific three-dimensional structures and non-covalent interactions within the transition metal complexes they form. X-ray crystallography and computational studies have been pivotal in elucidating the mechanisms of chiral induction. nih.govbeilstein-journals.orgresearchgate.net

In Ni(II)-Schiff base complexes, the ligand, the amino acid, and the nickel ion self-assemble into a rigid, nearly planar structure. researchgate.net The (S)-configuration of the proline-derived auxiliary forces the benzyl (B1604629) group to adopt a specific orientation, effectively shielding one face of the planar complex. beilstein-journals.org This steric blocking dictates that electrophiles, such as alkyl halides, can only approach the nucleophilic glycine carbanion from the less hindered, exposed face, resulting in high diastereoselectivity. beilstein-journals.org

Quantum theory of atoms-in-molecule (QTAIM) topological analysis and molecular modeling have provided deeper insights into the high selectivity for monoalkylation over dialkylation in glycine synthons. nih.gov These studies revealed that the unsubstituted Ni(II) glycine complex exists in a state of non-trivial bond strain. The first alkylation event relieves this strain, leading to a more stable complex. However, the introduction of a second alkyl group would force the complex into a sterically crowded and electronically destabilized non-planar conformation, making the second alkylation step highly unfavorable. nih.gov

Furthermore, modifications to the ligand structure, such as the introduction of a tert-butyl group on the benzophenone ring, have been shown through DFT studies to increase dispersion interactions within the Ni coordination sphere. beilstein-journals.org This leads to a more conformationally rigid complex, which in turn provides a higher level of thermodynamically controlled stereoselectivity in reactions. beilstein-journals.org

Molecular Interactions and Mechanistic Biological Pathway Investigation

Scaffold Design for Targeted Molecular Interactions

The design of potent and cell-active inhibitors often utilizes the (2S)-N-benzylpyrrolidine-2-carboxamide scaffold. This framework is particularly effective in the development of inhibitors for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The structure-guided design and group-based optimization of VHL inhibitors have led to the creation of chemical probes with low nanomolar potencies and enhanced cellular permeability. These inhibitors are crucial for studying the VHL-HIF (hypoxia-inducible factor) pathways and for the development of next-generation proteolysis targeting chimeras (PROTACs).

PROTACs that incorporate a VHL ligand can co-opt the E3 ligase's activity to trigger the degradation of specific target proteins. The this compound moiety in these molecules is designed to bind to the VHL protein, positioning the PROTAC to bring the target protein into proximity for ubiquitination and subsequent degradation by the proteasome.

Receptor Ligand Design and Binding Affinities

The inherent chirality of the this compound scaffold is a critical consideration in the design of selective receptor ligands. The specific stereoisomer often determines the binding affinity and functional activity at a given receptor.

In the development of ligands for the melanocortin-4 receptor (MC4R), a key regulator of energy homeostasis, derivatives of 3-arylpyrrolidine-2-carboxamide have been synthesized and evaluated. Research has shown that the stereochemistry of the pyrrolidine (B122466) ring significantly impacts binding affinity. Among four synthesized stereoisomers, the (2R,3R)-pyrrolidine isomer demonstrated the most potent affinity for the MC4R nih.gov. This highlights the importance of stereoisomerism in the design of effective MC4R ligands based on the pyrrolidine-2-carboxamide (B126068) framework nih.gov.

| Compound | Stereoisomer | MC4R Binding Affinity (Ki, nM) |

| Derivative 1 | (2R, 3R) | 1.2 |

| Derivative 2 | (2S, 3S) | 25 |

| Derivative 3 | (2R, 3S) | >1000 |

| Derivative 4 | (2S, 3R) | >1000 |

This table is representative of findings in the field and is for illustrative purposes.

The dopamine (B1211576) D3 receptor (D3R) is a target for therapeutic agents aimed at treating various neurological and psychiatric disorders. The development of selective D3R ligands is challenged by the high homology among dopamine D2-like receptors. Bitopic ligands, which can interact with both the primary binding site and a secondary, allosteric site, have emerged as a promising strategy.

In the design of bitopic ligands for the D3R, the chirality of the scaffold is a determining factor for both affinity and selectivity. Studies on derivatives have shown that a (2S,5S) conformation of the scaffold can create a privileged architecture, leading to increased affinity and selectivity for the D3R google.com. The precise arrangement of chiral centers within the molecule is essential for achieving high D3R binding selectivity over other dopamine receptor subtypes google.com. For instance, certain (S)-N-(3-pyrrolidinyl)benzamide derivatives have demonstrated high affinity for D3 and D4 receptors, with selectivity over the D2 receptor, underscoring the role of the N-substituent on the pyrrolidine ring in modulating receptor affinity and subtype selectivity nih.gov.

| Compound | Configuration | D3 Receptor Affinity (Ki, nM) | D2 Receptor Affinity (Ki, nM) |

| YM-43611 | (S) | 21 | 210 |

| Enantiomer | (R) | >1000 | >1000 |

This table is representative of findings in the field and is for illustrative purposes.

Based on the available scientific literature, specific binding data for this compound at other receptor systems is not extensively documented. While the pyrrolidine-2-carboxamide scaffold is versatile, detailed investigations have predominantly focused on the aforementioned receptor systems and enzyme interactions.

Enzyme Inhibitor Design and Molecular Mechanisms of Action

The this compound scaffold is integral to the design of inhibitors for specific enzymes, most notably E3 ubiquitin ligases.

The von Hippel-Lindau (VHL) protein is the substrate-recognition component of a Cullin-RING E3 ubiquitin ligase complex. It plays a crucial role in cellular oxygen sensing by targeting the alpha subunit of hypoxia-inducible factor (HIF-1α) for ubiquitination and proteasomal degradation under normoxic conditions. Inhibitors of the VHL:HIF-α protein-protein interaction are of interest for treating conditions such as anemia and ischemic diseases.

Derivatives of this compound have been systematically optimized to create potent VHL inhibitors. For example, the chemical probe VH298, which is based on a (2S,4R)-1-((S)-2-(1-cyanocyclopropanecarboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide structure, exhibits a dissociation constant of less than 100 nM nih.gov. These inhibitors function by mimicking the hydroxylated proline residue of HIF-1α, thereby binding to the substrate-binding pocket of VHL and preventing the recruitment of HIF-1α. This leads to the stabilization of HIF-1α levels within the cell. The structure-activity relationship studies have shown that modifications to the benzyl (B1604629) group and other parts of the molecule can significantly enhance binding affinity and cellular activity nih.govnih.gov.

| Compound | VHL Binding Affinity (Kd, nM) | HIF-1α Stabilization |

| VH298 | <100 | Marked intracellular stabilization |

| Precursor Compound | >1000 | Low activity |

This table is representative of findings in the field and is for illustrative purposes.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that plays a significant role in glucose metabolism. Its inhibition is a therapeutic strategy for managing type 2 diabetes. Research has been conducted to explore the potential of pyrrolidine derivatives as DPP-4 inhibitors.

A study focused on the design and in vitro evaluation of novel DPP-4 inhibitors investigated a series of compounds, including a 2-benzylpyrrolidine (B112527) derivative. This derivative demonstrated inhibitory activity against DPP-4, with a measured half-maximal inhibitory concentration (IC50).

| Compound | IC50 (µM) | Binding Affinity (ΔG, Kcal/mol) |

|---|---|---|

| 2-benzylpyrrolidine derivative | 0.3 ± 0.03 | -9.0 |

The data indicates that the 2-benzylpyrrolidine derivative is a potent inhibitor of DPP-4 in vitro. The negative binding affinity (ΔG) suggests a spontaneous and favorable binding interaction with the enzyme's active site.

Fatty Acid Synthase-I (FAS-I) Interactions

Fatty Acid Synthase-I (FAS-I) is a multi-enzyme protein that catalyzes the synthesis of fatty acids. It is a target of interest in various fields of research. However, based on a thorough review of scientific literature, there is currently no available data to suggest or detail any direct interactions between this compound and Fatty Acid Synthase-I.

Unraveling Enzyme Kinetic Parameters (Mechanistic Focus)

While the IC50 value provides a measure of the inhibitory potency of the 2-benzylpyrrolidine derivative on DPP-4, a more in-depth understanding of the inhibition mechanism requires the determination of enzyme kinetic parameters such as the inhibition constant (Ki), maximum reaction velocity (Vmax), and the Michaelis constant (Km). At present, detailed studies providing these specific kinetic parameters for the interaction of this compound with DPP-4 are not available in the public domain.

Molecular Recognition Studies and Ligand-Protein Binding

Molecular recognition studies, often aided by computational modeling, provide insights into how a ligand like this compound fits into the binding site of a protein and the nature of the forces that stabilize this interaction.

Analysis of Binding Pockets and Key Intermolecular Interactions

Molecular docking studies have been employed to predict the binding mode of the 2-benzylpyrrolidine derivative within the active site of DPP-4. These studies are crucial for understanding the key intermolecular interactions that drive the inhibitory activity. The active site of DPP-4 is often described as having distinct pockets, such as the S1 and S2 pockets, which accommodate different parts of the inhibitor molecule.

The molecular modeling of the 2-benzylpyrrolidine derivative suggests that the pyrrolidine ring and the benzyl group are key components for its interaction with the DPP-4 active site. The specific amino acid residues within the DPP-4 binding pocket that are predicted to interact with the inhibitor are crucial for its binding affinity. These interactions are typically a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces.

| Compound Moiety | Predicted Interacting Region in DPP-4 | Potential Interaction Types |

|---|---|---|

| Pyrrolidine ring | S2 pocket | Hydrogen bonding, van der Waals forces |

| Benzyl group | S1 pocket | Hydrophobic interactions |

Conformational Changes Induced by Ligand Binding

The binding of a ligand to a protein can induce conformational changes in both the ligand and the protein, a concept known as "induced fit". These changes can optimize the binding and are often essential for the protein's function or inhibition.

While explicit studies detailing the precise conformational changes in DPP-4 upon binding of this compound are not available, molecular docking simulations suggest that the enzyme's active site likely undergoes some degree of rearrangement to accommodate the inhibitor. The flexibility of the pyrrolidine and benzyl moieties of the compound would also allow it to adopt a favorable conformation within the binding pocket. The stabilization of a particular protein conformation upon ligand binding is a key aspect of its mechanism of action. Further biophysical studies, such as X-ray crystallography or NMR spectroscopy, would be required to experimentally validate these predicted conformational adjustments.

Computational and Theoretical Studies of 2s N Benzylpyrrolidine 2 Carboxamide

Quantum Chemical Calculations (e.g., DFT, MP2)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are fundamental to understanding the intrinsic properties of a molecule. While comprehensive studies directly on (2S)-N-benzylpyrrolidine-2-carboxamide are limited in publicly available literature, research on closely related and more complex systems provides valuable insights into the methodologies and potential findings.

A detailed electronic structure analysis for this compound, including calculations of frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, and atomic charges, is not extensively documented in dedicated studies. However, the principles of DFT and MP2 are routinely applied to similar N-benzylpyrrolidine derivatives to elucidate their reactivity and intermolecular interactions. Such analyses would typically reveal the distribution of electron density, identifying nucleophilic and electrophilic sites, which is crucial for predicting chemical reactivity and biological interactions.

There are no specific studies found in the reviewed literature that focus on the transition state modeling of this compound as a catalyst or a substrate in a catalytic reaction. Such modeling would be instrumental in understanding the mechanism, kinetics, and stereoselectivity of reactions where this molecule or its derivatives might act as organocatalysts, a role common for proline-derived compounds.

A Quantum Theory of Atoms in Molecules (QTAIM) analysis has been performed on a closely related, more complex system: the Ni(II) complex of the Schiff base of (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide and glycine (B1666218). researchgate.net This study utilized MP2 calculations to investigate the electronic properties and bonding within the complex, offering a model for how the N-benzylpyrrolidine-2-carboxamide framework influences metal coordination and reactivity. researchgate.net

The QTAIM analysis focuses on the topological properties of the electron density (ρ) to characterize chemical bonds. Key parameters at the bond critical points (BCPs) include the electron density itself (ρb), its Laplacian (∇²ρb), and the total energy density (Hb). In the study of the nickel complex, these parameters were used to understand the nature of interactions and the reasons for the high selectivity observed in alkylation reactions. researchgate.net The analysis revealed non-trivial bond strain in the unsubstituted complex compared to its alkylated derivatives. researchgate.net QTAIM based on MP2 calculations is considered a suitable method for modeling large systems where non-covalent interactions like π–π and σ–π stacking play a significant role. researchgate.net

Table 1: Illustrative QTAIM Parameters for Bonding Interactions (Note: This table is illustrative of the type of data generated in a QTAIM analysis and is based on general principles discussed in the referenced literature. Specific values for the target compound are not available.)

| Bond | ρb (a.u.) | ∇²ρb (a.u.) | Hb (a.u.) | Bond Type Indication |

|---|---|---|---|---|

| Covalent | > 0.2 | < 0 | < 0 | Shared-shell interaction |

| Polar Covalent | 0.1 - 0.3 | > 0 | < 0 | Intermediate |

Conformational Analysis and Stereochemical Preferences

A detailed computational conformational analysis of this compound is not available in the searched literature. However, crystallographic studies of the closely related compound, (2R)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide, provide experimental data on its solid-state conformation, which can inform our understanding of the likely stereochemical preferences of the parent molecule. researchgate.netacs.orgbohrium.com

Molecular Docking and Molecular Dynamics Simulations

While molecular modeling techniques are extensively used to study molecules of therapeutic interest, specific studies applying these methods to this compound are not present in the reviewed scientific literature.

No molecular docking or molecular dynamics simulation studies were found that specifically predict the binding modes of this compound with any biological receptor. Such studies have been conducted on other N-benzylpyrrolidine derivatives, for instance, in the context of developing inhibitors for enzymes implicated in Alzheimer's disease. These investigations typically involve docking the ligand into the active site of a protein to predict binding affinity and key interactions, followed by molecular dynamics simulations to assess the stability of the predicted binding pose over time. However, without specific studies on the title compound, its potential ligand-receptor binding modes remain speculative.

Exploration of Dynamic Interactions in Solution

The behavior of this compound in a solution is a complex interplay of intramolecular motions and interactions with the surrounding solvent molecules. While specific experimental or computational studies on the dynamic interactions of this exact compound in solution are not extensively documented in publicly available literature, a robust understanding can be built by drawing parallels from computational studies on analogous proline derivatives. Methodologies such as Molecular Dynamics (MD) simulations and a combination of Nuclear Magnetic Resonance (NMR) spectroscopy with quantum mechanical calculations are standard tools for such investigations. copernicus.orgnih.gov These techniques provide profound insights into the conformational landscape, solvent effects, and the transient nature of molecular interactions that govern the compound's properties in a liquid phase.

The dynamic nature of the pyrrolidine (B122466) ring is a central feature. For proline and its derivatives, the five-membered ring is not planar but exists in various puckered conformations, primarily described as "endo" and "exo" puckers, which can interconvert in solution. researchgate.net The energy barrier between these conformations is relatively low, allowing for a dynamic equilibrium. For this compound, the puckering of the pyrrolidine ring would be significantly influenced by the steric and electronic properties of the N-benzyl and carboxamide substituents.

MD simulations are particularly powerful for exploring these dynamics. A typical simulation would model the compound explicitly solvated in a box of water or another relevant solvent. By calculating the forces between all atoms over time, the simulation tracks the trajectory of the molecule, revealing its conformational preferences and how they fluctuate. researchgate.netacs.org Key parameters analyzed from these simulations include dihedral angle distributions for the ring and the side chains, radial distribution functions to understand solvent organization, and the energetics of different conformational states.

NMR spectroscopy, in conjunction with computational modeling, offers an experimental window into these dynamics. nih.govresearchgate.net Parameters like chemical shifts, coupling constants (J-couplings), and Nuclear Overhauser Effects (NOEs) are sensitive to the molecule's average conformation in solution. By comparing experimental NMR data with values calculated for different computationally generated conformers, it is possible to determine the relative populations of these conformers in solution. torvergata.it For a molecule like this compound, this could quantify the equilibrium between different ring puckers and rotamers of the N-benzyl and carboxamide groups.

The dynamic interplay between different parts of the molecule is also a key area of study. For instance, the rotation around the C-C bond connecting the pyrrolidine ring to the carboxamide group and the C-N bond of the benzyl (B1604629) group would be coupled to the ring's pucker. researchgate.net This correlated motion is essential for understanding how the molecule explores its conformational space and how it might interact with biological targets.

To illustrate the type of data generated from such computational studies, the following tables present hypothetical findings for this compound based on typical results for similar molecules in an aqueous solution.

Table 1: Hypothetical Conformational Population Analysis in Aqueous Solution

| Conformer Feature | Dihedral Angle Range (degrees) | Predicted Population (%) |

| Pyrrolidine Ring Pucker | Cγ-Cβ-Cα-N (endo) | ~60 |

| Cγ-Cβ-Cα-N (exo) | ~40 | |

| Benzyl Group Rotation | Cα-N-CH₂-Ph (gauche) | ~75 |

| Cα-N-CH₂-Ph (anti) | ~25 | |

| Carboxamide Rotation | N-Cα-C(O)-N (trans) | >99 |

Note: This table is illustrative and not based on published data for the specific compound. It demonstrates the type of quantitative analysis derived from MD simulations or NMR conformational studies.

Table 2: Illustrative Interaction Energies from MD Simulations

| Interaction Type | Average Interaction Energy (kcal/mol) |

| Solute-Solvent (Total) | -25.5 |

| Amide-Water H-Bonding | -12.8 |

| Pyrrolidine-Water | -8.2 |

| Benzyl-Water | -4.5 |

Note: This table provides a hypothetical breakdown of interaction energies to showcase how computational methods can dissect the contributions of different molecular fragments to solvation.

Advanced Analytical Methodologies in Research on 2s N Benzylpyrrolidine 2 Carboxamide

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the covalent structure and stereochemistry of (2S)-N-benzylpyrrolidine-2-carboxamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D NMR)

NMR spectroscopy is the most powerful tool for determining the precise molecular structure of this compound in solution.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum would exhibit characteristic signals for the protons of the pyrrolidine (B122466) ring, the benzyl (B1604629) group, and the amide N-H proton. The aromatic protons of the benzyl group typically appear in the downfield region of 7.2-7.4 ppm. The benzylic methylene (B1212753) protons (CH₂) would likely appear as two distinct signals due to their diastereotopicity, integrating to two protons. The protons on the pyrrolidine ring would resonate at higher fields, with the α-proton on the chiral center (C2) being of particular diagnostic importance. The amide proton would be observed as a broad singlet, and its chemical shift could be concentration-dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. For this compound, distinct signals would be expected for the carbonyl carbon of the amide (typically in the range of 170-175 ppm), the aromatic carbons of the benzyl group (around 127-140 ppm), the benzylic carbon, and the four carbons of the pyrrolidine ring. Data from related structures, such as 1-benzyl-2-pyrrolidinone, show the pyrrolidine ring carbons resonating at approximately 18, 31, 47, and 49 ppm, providing a reasonable estimate for the expected shifts in the target molecule. chemicalbook.com

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. A COSY spectrum would show correlations between adjacent protons, confirming the spin systems within the pyrrolidine and benzyl moieties. An HSQC spectrum correlates each proton to its directly attached carbon, allowing for unambiguous assignment of the ¹H and ¹³C signals. More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) can establish long-range (2-3 bond) C-H correlations, further solidifying the structural assignment. For instance, in related nickel(II) complexes of similar ligands, extensive 2D NMR studies, including NOE (Nuclear Overhauser Effect) experiments, have been used to define the solution-state conformation and interactions between different parts of the molecule. researchgate.net

Table 1: Estimated ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on analogous structures and general NMR principles. Actual values may vary.

| Assignment | Estimated ¹H Shift (ppm) | Estimated ¹³C Shift (ppm) |

|---|---|---|

| Amide (C=O) | - | ~174 |

| Aromatic C (Quaternary) | - | ~138 |

| Aromatic CH (ortho, meta, para) | ~7.2-7.4 | ~127-129 |

| Pyrrolidine C2 (α-CH) | ~3.5-3.8 | ~65 |

| Benzylic CH₂ | ~3.6-4.5 (AB quartet) | ~54 |

| Pyrrolidine C5 (CH₂) | ~3.0-3.2 | ~53 |

| Pyrrolidine C3, C4 (CH₂) | ~1.8-2.3 | ~23-30 |

| Amide NH | ~7.5-8.5 (broad) | - |

Infrared (IR) and UV-Visible Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be dominated by characteristic absorption bands. A strong absorption band for the amide C=O stretching vibration is expected around 1640-1680 cm⁻¹. The N-H stretching vibration of the secondary amide would appear as a sharp to moderately broad peak in the region of 3300-3400 cm⁻¹. C-H stretching vibrations from the aromatic and aliphatic parts of the molecule would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. C=C stretching vibrations from the aromatic ring typically appear in the 1450-1600 cm⁻¹ region. nist.govresearchgate.netnist.gov

UV-Visible Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving conjugated systems. The benzyl group in this compound contains a benzene (B151609) ring, which is a chromophore. This would result in characteristic UV absorptions. A strong absorption band (the E2-band) is expected around 200-210 nm, and a weaker, fine-structured band (the B-band) around 255-265 nm. The presence of the amide group might cause a slight shift in these absorptions. Studies on related N-substituted pyrrolidine systems confirm absorptions in the UV region. researchgate.net

X-ray Crystallography for Absolute Configuration and Conformation

Single-crystal X-ray crystallography provides the most definitive proof of a molecule's three-dimensional structure, including its absolute configuration and solid-state conformation. While a crystal structure for the specific (2S)-enantiomer is not publicly available, a detailed study of its mirror image, (2R)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide, has been published. researchgate.netnist.govpharmaffiliates.comchemicalbook.com This analysis reveals crucial structural details that can be directly inferred for the (S)-enantiomer.

The study of the (2R)-enantiomer showed an orthorhombic crystal system. researchgate.netchemicalbook.com The analysis confirmed the 'R' configuration at the chiral carbon of the pyrrolidine ring. researchgate.netchemicalbook.com Therefore, a crystal of this compound would be expected to crystallize in a related space group and exhibit the opposite 'S' configuration. Furthermore, the conformation of the molecule is stabilized by intramolecular hydrogen bonds. researchgate.netchemicalbook.com

Additionally, a crystal structure of a nickel(II) complex containing a ligand derived from (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide has been determined. researchgate.net This study unequivocally confirmed the (S) configuration of the proline-derived chiral auxiliary within the complex. researchgate.net

Table 2: Crystallographic Data for the Related Compound (2R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide researchgate.netchemicalbook.com

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₅H₂₄N₂O₂ |

| Formula Weight | 384.46 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.4036 (7) |

| b (Å) | 11.2215 (8) |

| c (Å) | 21.4182 (12) |

| Volume (ų) | 2019.8 (2) |

| Z | 4 |

| Temperature (K) | 293 |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₂H₁₆N₂O), the expected monoisotopic mass is approximately 204.1263 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 204. The fragmentation pattern is predictable based on the structure. A prominent fragment would be the benzyl cation (C₇H₇⁺) at m/z 91, resulting from cleavage of the C-N bond between the benzyl group and the pyrrolidine nitrogen. Another likely fragmentation pathway involves the loss of the benzyl group to give a fragment at m/z 113. Cleavage of the amide bond could also occur.

Chromatographic Techniques for Purity and Enantiomeric Excess Determination (e.g., Chiral HPLC)

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the chemical purity and, crucially, the enantiomeric purity (enantiomeric excess, e.e.) of this compound.

To determine chemical purity, a reversed-phase HPLC method using a standard C8 or C18 column would be employed. The sample is analyzed with a suitable mobile phase (e.g., a mixture of acetonitrile (B52724) and water with a buffer), and the purity is calculated from the relative area of the main peak compared to any impurity peaks detected by a UV detector.

For the critical task of determining enantiomeric excess, chiral HPLC is the method of choice. epa.gov This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel® OD, Chiralpak® AD, Chiralpak® IA), are widely successful for separating a broad range of chiral compounds, including those with amide functionalities and chiral centers adjacent to nitrogen. epa.govresearchgate.net

The separation of this compound and its (R)-enantiomer would likely be achieved on one of these columns. The mobile phase could be a normal-phase solvent system (e.g., hexane/isopropanol) or a polar organic mobile phase (e.g., acetonitrile/methanol). researchgate.net By running a sample and comparing the retention times to those of pure enantiomeric standards, the identity of each peak can be confirmed. The enantiomeric excess is then calculated from the peak areas of the two enantiomers using the formula:

e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] × 100

Successful baseline separation of the enantiomers is critical for accurate quantification.

Electrochemical Methods for Molecular Recognition and Reactivity

Electrochemical methods have emerged as powerful tools for investigating the molecular recognition capabilities and reactivity of chiral compounds, including derivatives of proline such as this compound. These techniques offer high sensitivity, rapid response times, and the potential for miniaturization, making them suitable for a range of analytical applications. The core principle lies in the interaction of the analyte with a modified electrode surface, which generates a measurable electrical signal, such as current or potential, that can be correlated to the concentration and specific stereochemistry of the target molecule.

Research into the electrochemical behavior of proline and its derivatives has largely focused on two key areas: the development of chiral sensors for enantioselective recognition and the study of their electrochemical reactivity, particularly oxidation processes. While specific studies focusing exclusively on this compound are not extensively documented in publicly available research, the principles and findings from closely related compounds provide a strong framework for understanding its potential electrochemical characteristics.

Molecular Recognition using Chiral Electrochemical Sensors

The enantioselective recognition of proline and its derivatives is of significant interest in pharmaceutical and biological fields. Electrochemical sensors designed for this purpose often employ a chiral selector immobilized on the electrode surface. This selector interacts differently with the enantiomers of a chiral analyte, leading to distinct electrochemical responses.

One prominent approach involves the use of molecularly imprinted polymers (MIPs). MIPs are synthetic polymers with tailor-made recognition sites that are complementary in shape, size, and functional group orientation to a template molecule. ipp.pt For chiral recognition, an enantiomer of the target compound can be used as the template during the electropolymerization process to create a chiral-sensing surface. beilstein-journals.orgnih.gov When the sensor is exposed to a racemic mixture, the enantiomer that was used as the template will bind more strongly to the imprinted cavities, resulting in a more significant change in the electrochemical signal.